(Ethylenediamine)dinitratopalladium(II)
Overview
Description
(Ethylenediamine)dinitratopalladium(II) is a coordination compound with the molecular formula C2H8N4O6Pd. It is a palladium complex where the palladium ion is coordinated with ethylenediamine and nitrate ligands. This compound is known for its applications in organic synthesis, particularly in cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Ethylenediamine)dinitratopalladium(II) can be synthesized by reacting palladium(II) nitrate with ethylenediamine in an aqueous solution. The reaction typically involves mixing an aqueous solution of palladium(II) nitrate with ethylenediamine under controlled temperature and pH conditions. The resulting product is then isolated by filtration and dried to obtain the crystalline compound .
Industrial Production Methods
While specific industrial production methods for (Ethylenediamine)dinitratopalladium(II) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the compound is often produced in bulk quantities for use in various industrial applications .
Chemical Reactions Analysis
Types of Reactions
(Ethylenediamine)dinitratopalladium(II) undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the palladium center is oxidized.
Reduction: It can also undergo reduction reactions, often involving the reduction of the palladium ion.
Substitution: Ligand substitution reactions are common, where the nitrate ligands can be replaced by other ligands
Common Reagents and Conditions
Common reagents used in reactions with (Ethylenediamine)dinitratopalladium(II) include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving (Ethylenediamine)dinitratopalladium(II) depend on the specific reaction conditions and reagents used. For example, in ligand substitution reactions, the major products are often new palladium complexes with different ligands .
Scientific Research Applications
(Ethylenediamine)dinitratopalladium(II) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role in drug development.
Industry: It is used in industrial processes for the synthesis of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (Ethylenediamine)dinitratopalladium(II) involves the coordination of the palladium ion with ethylenediamine and nitrate ligands. This coordination facilitates various catalytic processes, particularly in organic synthesis. The palladium center acts as a catalyst, enabling the formation and breaking of chemical bonds in the reaction substrates .
Comparison with Similar Compounds
Similar Compounds
- Palladium(II) acetate
- Palladium(II) chloride
- Palladium(II) sulfate
- Palladium(II) nitrate
Uniqueness
(Ethylenediamine)dinitratopalladium(II) is unique due to its specific coordination with ethylenediamine and nitrate ligands, which imparts distinct catalytic properties. Compared to other palladium complexes, it offers different reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
ethane-1,2-diamine;palladium(2+);dinitrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2NO3.Pd/c3-1-2-4;2*2-1(3)4;/h1-4H2;;;/q;2*-1;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJQGMIFFWZHDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pd+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N4O6Pd | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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